2,3-Dibromosuccinic acid, (2R,3R)- 2,3-Dibromosuccinic acid, (2R,3R)-
Brand Name: Vulcanchem
CAS No.: 916065-44-6
VCID: VC13823516
InChI: InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m0/s1
SMILES: C(C(C(=O)O)Br)(C(=O)O)Br
Molecular Formula: C4H4Br2O4
Molecular Weight: 275.88 g/mol

2,3-Dibromosuccinic acid, (2R,3R)-

CAS No.: 916065-44-6

Cat. No.: VC13823516

Molecular Formula: C4H4Br2O4

Molecular Weight: 275.88 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromosuccinic acid, (2R,3R)- - 916065-44-6

Specification

CAS No. 916065-44-6
Molecular Formula C4H4Br2O4
Molecular Weight 275.88 g/mol
IUPAC Name (2R,3R)-2,3-dibromobutanedioic acid
Standard InChI InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m0/s1
Standard InChI Key FJWGRXKOBIVTFA-LWMBPPNESA-N
Isomeric SMILES [C@H]([C@@H](C(=O)O)Br)(C(=O)O)Br
SMILES C(C(C(=O)O)Br)(C(=O)O)Br
Canonical SMILES C(C(C(=O)O)Br)(C(=O)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemical Configuration

2,3-Dibromosuccinic acid, (2R,3R)-, possesses the molecular formula C₄H₄Br₂O₄, with a molar mass of 275.88 g/mol. Its structure features two bromine atoms on the chiral carbons of the succinic acid backbone, resulting in a non-meso diastereomer. The (R,R) configuration distinguishes it from the meso-(2R,3S) form (CAS 608-36-6), which is internally compensated and achiral . The stereochemistry critically impacts its optical activity, with reported specific rotations varying based on solvent and concentration.

Table 1: Comparative Properties of 2,3-Dibromosuccinic Acid Stereoisomers

Property(2R,3R)- Isomermeso-(2R,3S) Isomer (CAS 608-36-6)
Melting Point274–278°C 288–290°C
Solubility in Water20 g/L (17°C) 20 g/L (17°C)
Optical Activity[α]D²⁰ = +15.6° (c=1, H₂O)Optically inactive
CAS Number526-78-3 (general)608-36-6

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data provide definitive identification. The ¹H NMR spectrum (CD₃OD, 400 MHz) exhibits a singlet at δ 4.58 ppm, corresponding to the two equivalent protons on the brominated carbons . Electrospray Ionization Mass Spectrometry (ESI-MS) shows a molecular ion peak at m/z 277 [M+H]⁺, consistent with the molecular formula .

Synthesis Methodologies

Traditional Bromination with Elemental Bromine

Historically, 2,3-dibromosuccinic acid was synthesized by reacting fumaric acid or maleic acid with bromine in boiling water. This method, while effective, poses safety risks due to bromine’s toxicity and corrosiveness. Yields typically range from 70–80%, with the meso isomer dominating due to anti-addition kinetics .

Modern Hydrogen Bromide–Hydrogen Peroxide System

A patented method (CN105001074A) eliminates elemental bromine by using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). Key steps include:

  • Mixing fumaric acid with 20–48% HBr at 30–100°C .

  • Gradual addition of H₂O₂ to generate bromine in situ.

  • Cooling and crystallizing the product.

This approach achieves 93.3% yield with 98% purity, as validated by HPLC . The stereochemical outcome depends on the starting material: fumaric acid (trans) favors the meso isomer, while maleic acid (cis) could yield the (2R,3R) form under controlled conditions.

Table 2: Optimization Parameters for HBr–H₂O₂ Synthesis

ParameterOptimal RangeImpact on Yield
HBr Concentration20–48% Maximizes Br₂ generation
Reaction Temperature60–70°C Balances kinetics and decomposition
H₂O₂ Addition Rate2.0 mL/min Prevents runaway reactions

Physicochemical Properties

Thermal Stability and Solubility

The (2R,3R) isomer decomposes at 274–278°C, slightly lower than the meso form’s 288–290°C . Both isomers share similar solubility profiles, dissolving readily in polar solvents (e.g., water, ethanol) but remaining insoluble in nonpolar media like hexane.

Acid Dissociation Constants

The compound’s dicarboxylic nature results in two pKa values: pKa₁ = 1.51 and pKa₂ = 2.71 at 20°C . These values reflect the sequential deprotonation of the carboxyl groups, influenced by the electron-withdrawing bromine atoms.

Applications in Organic Synthesis

Chiral Building Block

The (2R,3R) configuration enables asymmetric synthesis of pharmaceuticals, such as vitamin H (biotin), where stereochemical precision is critical. Its bromine atoms serve as leaving groups in nucleophilic substitution reactions, facilitating C–C bond formation .

Polymer Chemistry

Recent studies explore its use in synthesizing brominated polyesters with flame-retardant properties. The rigid succinate backbone enhances thermal stability, while bromine imparts self-extinguishing characteristics .

Analytical Methods

X-ray Crystallography

Single-crystal X-ray studies confirm the (R,R) configuration, with Br–C–C–Br torsion angles of 60.2°, distinguishing it from the meso form’s 180° geometry .

Industrial Availability and Cost

Commercial suppliers offer the (2R,3R) isomer at €27–130 per gram, depending on purity (97–99%) . Scalable synthesis via the HBr–H₂O₂ method reduces production costs by 40% compared to traditional bromination .

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